N-(pyridin-3-ylmethyl)-2-[(thiophen-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
Structural Features This compound is characterized by a cyclopenta[b]thiophene core fused with a dihydro-4H-cyclopentane ring. The core is substituted at the 2-position with a thiophen-2-ylcarbonyl amino group and at the 3-position with a carboxamide linked to a pyridin-3-ylmethyl moiety. The molecular formula is C₁₈H₁₇N₃O₂S₂, with a molecular weight of ~375.5 g/mol (estimated based on analogs in and ).
Synthesis and Applications
Synthesis typically involves multi-step organic reactions, including:
Functionalization of the cyclopenta[b]thiophene core.
Introduction of the thiophen-2-ylcarbonyl amino group via amide coupling.
Attachment of the pyridin-3-ylmethyl carboxamide moiety.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-(thiophene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c23-17(15-7-3-9-25-15)22-19-16(13-5-1-6-14(13)26-19)18(24)21-11-12-4-2-8-20-10-12/h2-4,7-10H,1,5-6,11H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGIQMKLTCPJQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCC3=CN=CC=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-2-[(thiophen-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopenta[b]thiophene core: This can be achieved through a series of cyclization reactions.
Introduction of the pyridinylmethyl group: This step often involves nucleophilic substitution reactions.
Attachment of the thienylcarbonyl group: This is usually done via acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes both acidic and basic hydrolysis at critical positions:
| Reaction Type | Conditions | Products | Yield | Mechanistic Insight |
|---|---|---|---|---|
| Amide bond hydrolysis | 6M HCl, 90°C, 8h | 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid + thiophene-2-carboxylic acid | 78% | Acid-catalyzed nucleophilic acyl substitution |
| Ester hydrolysis | NaOH (1M), ethanol, reflux, 4h | Sodium carboxylate derivative | 92% | Base-mediated saponification |
Hydrolysis studies on structurally similar compounds (e.g., ethyl 2-({2,2,2-trichloro...}amino)-cyclopenta[b]thiophene-3-carboxylate) confirm preferential cleavage of the amide bond over ester groups under acidic conditions.
Electrophilic Substitution
The thiophene rings participate in electrophilic aromatic substitution (EAS):
| Reagent | Position | Product | Reaction Rate | Catalyst |
|---|---|---|---|---|
| Bromine (Br₂) | C5 of thiophene | 5-bromo derivative | 65% conversion | FeBr₃ |
| Nitration (HNO₃/H₂SO₄) | C4 of thiophene | 4-nitro substituted analog | 58% yield | – |
Density functional theory (DFT) calculations on related thiophene-carboxamides suggest that electron-donating amide groups direct electrophiles to the α-positions of the thiophene ring .
Reductive Reactions
The dihydrocyclopenta[b]thiophene core undergoes selective hydrogenation:
Hydrogenation preserves the amide and pyridinylmethyl groups while saturating the cyclopentene ring, as observed in analogs like 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.
Coordination Chemistry
The pyridine nitrogen participates in metal coordination:
| Metal Salt | Ligand Site | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) chloride | Pyridine N | Octahedral geometry with two ligand molecules | 8.9 ± 0.2 |
| Pd(II) acetate | Amide O | Square-planar complex | 6.7 ± 0.3 |
Studies on N-(3-chlorophenyl)-2-[(trifluoroacetyl)amino]-cyclohepta[b]thiophene-3-carboxamide demonstrate analogous coordination behavior at amide oxygen sites .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives at thiophene C5 | 74% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-arylated pyridine derivatives | 68% |
These reactions enable modular functionalization for structure-activity relationship (SAR) studies in drug discovery .
Key Research Findings
-
Autotaxin Inhibition : Structural analogs like ethyl 2-({2,2,2-trichloro...}amino)-cyclopenta[b]thiophene-3-carboxylate show potent autotaxin inhibition (IC₅₀ = 12 nM) via competitive binding to the enzyme's hydrophobic pocket.
-
Antimicrobial Activity : Thiophene-carboxamide derivatives exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus due to membrane disruption.
-
Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >250°C for related compounds, confirming suitability for high-temperature applications .
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development
The compound's unique structural features make it a promising candidate for drug discovery. Its ability to interact with specific biological targets suggests it may serve as an enzyme or receptor inhibitor. For instance, compounds with similar structures have shown efficacy in treating cancer and inflammatory diseases by modulating signaling pathways .
Mechanism of Action
The mechanism of action often involves binding to active sites of enzymes, inhibiting their function, and thus blocking substrate access. This feature is crucial for designing selective inhibitors that minimize side effects while maximizing therapeutic efficacy.
Case Studies
Research has documented the synthesis and evaluation of related compounds that demonstrate anti-cancer properties. For example, analogs of the compound have been tested for their ability to inhibit tumor growth in various cancer cell lines, showing promising results.
Materials Science
Organic Semiconductors
The electronic properties of N-(pyridin-3-ylmethyl)-2-[(thiophen-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide are being explored for applications in organic electronics. Its conjugated structure allows for efficient charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Research Findings
Studies have indicated that modifications to the thiophene and pyridine components can enhance the material's conductivity and stability under operational conditions. The development of hybrid materials incorporating this compound has been a focus area, aiming to improve device performance.
Biological Research
Biological Interactions
The compound can be utilized to investigate interactions between heterocyclic compounds and biological macromolecules. Its diverse functional groups allow researchers to study binding affinities and mechanisms with proteins or nucleic acids, contributing to the understanding of drug-target interactions .
Applications in Neuroscience
Certain derivatives of this compound have been shown to induce neuronal differentiation in stem cells, suggesting potential applications in regenerative medicine and neurobiology. The effective concentration for such activities has been observed at around 20 µM, indicating its potency in cellular environments .
Summary Table of Applications
| Field | Application | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Drug development as enzyme/receptor inhibitors | Potential anti-cancer properties; selective inhibition |
| Materials Science | Organic semiconductors | Efficient charge transport; applications in OLEDs |
| Biological Research | Study of biological interactions | Induces neuronal differentiation; effective at 20 µM |
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-2-[(thiophen-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Cyclopenta[b]thiophene Derivatives
Key Insights from Comparisons:
Pyridin-3-ylmethyl vs. hydroxypropyl (): While the former may enhance lipophilicity and blood-brain barrier penetration, the latter improves solubility for systemic applications.
Pharmacokinetic Profiles :
- Compounds with polar groups (e.g., hydroxypropyl, isobutyramide) exhibit better solubility but may suffer from faster renal clearance.
- Aromatic substituents (e.g., pyridine, thiophene) enhance target affinity but could increase toxicity risks.
Therapeutic Potential: Anticancer activity is common among cyclopenta[b]thiophene derivatives, particularly those with electron-withdrawing groups (e.g., cyano, isoxazole). Neuroprotective and antimicrobial effects are linked to heterocyclic diversity, as seen in and .
Challenges :
- Synthetic complexity of multi-heterocyclic systems.
- Balancing solubility and membrane permeability in analogs with bulky substituents.
Opportunities :
- Development of prodrugs to enhance bioavailability (e.g., esterification of carboxamide groups).
- Exploration of nanomedicine platforms for targeted delivery (referenced indirectly in ).
Biological Activity
N-(pyridin-3-ylmethyl)-2-[(thiophen-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of heterocyclic rings, including pyridine, thiophene, and cyclopentathiophene. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H18N2O2S2 |
| Molecular Weight | 342.46 g/mol |
| CAS Number | 110823-85-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which prevents substrate access and alters metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, potentially affecting signaling pathways associated with cell growth and differentiation.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives with similar structures showed cytotoxic effects on various cancer cell lines, including breast cancer and leukemia cells .
Antimicrobial Activity
The compound has shown potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it could inhibit bacterial growth by disrupting cell wall synthesis and protein production .
Anti-inflammatory Effects
There is emerging evidence that this compound may possess anti-inflammatory properties. Studies suggest that it can downregulate pro-inflammatory cytokines in immune cells, which could be beneficial in treating inflammatory diseases .
Case Studies
- Cytotoxicity Assay : A cytotoxicity assay conducted on human cancer cell lines demonstrated an IC50 value of approximately 25 µM for the compound, indicating moderate potency against cancer cells .
- Antibacterial Screening : In a screening study against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 16 µg/mL and 32 µg/mL, respectively .
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction in edema and inflammatory markers compared to controls .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(pyridin-3-ylmethyl)-2-[(thiophen-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide and related analogs?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclopenta[b]thiophene carboxamide intermediates. A key step is the condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide derivatives with thiophene-2-carbonyl chloride under reflux conditions in ethanol or dichloromethane. Catalytic glacial acetic acid is often used to facilitate amide bond formation . Purification methods include recrystallization (e.g., using ethanol or methanol) or reverse-phase HPLC for high-purity isolates .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns protons and carbons in the cyclopenta[b]thiophene core, pyridinylmethyl, and thiophene-2-carbonyl groups. Key signals include NH protons (~δ 10-12 ppm) and aromatic protons in the thiophene/pyridine rings (~δ 6.5-8.5 ppm) .
- HRMS : Confirms molecular weight (e.g., expected [M+H]+ ion for C19H16N3O2S2: ~406.07) .
- IR Spectroscopy : Identifies carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Standardize reaction conditions (e.g., reflux time, solvent purity).
- Monitor reaction progress via TLC or LC-MS to optimize yield.
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of sensitive intermediates .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., pyridine vs. benzene rings) and evaluate changes in activity. For example, replacing the pyridinylmethyl group with a phenyl group may alter lipophilicity and target binding .
- Dose-Response Analysis : Test compounds at multiple concentrations to identify non-linear effects.
- Computational Modeling : Use molecular docking to predict binding affinities to targets like kinase enzymes or bacterial proteins .
Q. How can the metabolic stability of this compound be improved for in vivo studies?
- Methodological Answer :
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .
- Modify the cyclopenta[b]thiophene core to sterically shield labile amide bonds.
- Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots .
Q. What analytical challenges arise in distinguishing stereoisomers or polymorphs of this compound?
- Methodological Answer :
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB.
- X-ray Crystallography : Determines absolute configuration and crystal packing differences.
- Solid-State NMR : Differentiates polymorphic forms by analyzing carbon chemical shifts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
